3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole
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Overview
Description
3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
The synthesis of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates can yield differentially substituted regioisomeric isoxazoles . Industrial production methods often involve the use of metal catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . These methods are preferred due to their efficiency and high yield.
Chemical Reactions Analysis
3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like NaIO4 and reducing agents such as NaBH4. The compound can also participate in substitution reactions with halogenated compounds to form new derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, isoxazole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes.
Comparison with Similar Compounds
3,5-Dimethyl-4-((4-(propylsulfonyl)piperazin-1-yl)methyl)isoxazole can be compared with other isoxazole derivatives to highlight its uniqueness. Similar compounds include 5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles . These compounds share the isoxazole core but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the propylsulfonyl and piperazinyl groups in this compound provides it with unique properties that may enhance its efficacy in specific applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[(4-propylsulfonylpiperazin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3S/c1-4-9-20(17,18)16-7-5-15(6-8-16)10-13-11(2)14-19-12(13)3/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOPTSDHPZHGJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(ON=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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